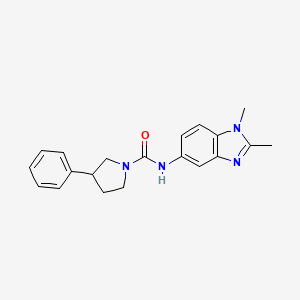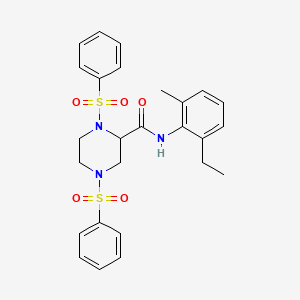
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide
説明
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide, also known as DM-PHARMA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-PHARMA is a pyrrolidinecarboxamide derivative that has been synthesized through a series of chemical reactions. In
作用機序
The exact mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Additionally, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to exhibit potent anti-cancer and anti-inflammatory effects at low concentrations. Additionally, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to be selective for cancer cells, with little to no toxicity towards normal cells. However, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has some limitations for lab experiments, including its poor solubility in aqueous solutions and its instability in physiological conditions.
将来の方向性
There are several future directions for the research of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide. One potential direction is the development of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide as a novel anti-cancer drug. Further studies are needed to determine the optimal dosage and administration of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide for cancer treatment. Another potential direction is the investigation of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide and to optimize its chemical structure for improved efficacy and stability.
科学的研究の応用
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-21-18-12-17(8-9-19(18)23(14)2)22-20(25)24-11-10-16(13-24)15-6-4-3-5-7-15/h3-9,12,16H,10-11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPIHARPNJRZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)N3CCC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3-phenyl-1-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067940.png)
![3-chloro-4-methoxy-N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4067953.png)
![N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4067963.png)
![1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B4067967.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4067984.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4067992.png)
![7-(cyclopropylmethyl)-2-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4068000.png)
![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4068008.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4068010.png)

![1-(4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068021.png)
![3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4068026.png)
![2-(butylsulfinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4068032.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4068038.png)